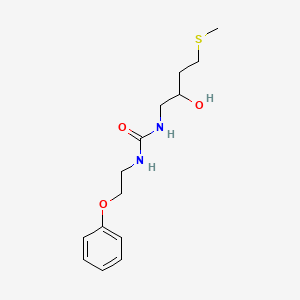
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea, also known as HMBPEU, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea is believed to work by inhibiting the activity of urea transporters in the kidney. This leads to an increase in urine output and a decrease in the concentration of urea in the blood. 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea has also been found to have a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle.
Biochemical and Physiological Effects:
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea has a variety of biochemical and physiological effects. It has been found to increase urine output and decrease the concentration of urea in the blood. It also has a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle. 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea in lab experiments is that it is a synthetic compound, which means it can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the role of urea transporters in the kidney and for studying the effects of positive inotropes on the heart. One limitation of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea in lab experiments is that it has not been extensively studied in vivo, which means its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea. One area of research could be to study the effects of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea on other organs and systems in the body, such as the liver and the immune system. Another area of research could be to study the long-term effects of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea on the body, as well as its potential for use as a therapeutic agent. Finally, research could be done to develop new and more efficient synthesis methods for 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea.
Méthodes De Synthèse
The synthesis method of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea involves the reaction of 2-phenoxyethanol and 2-(bromomethyl)-4-methylsulfanyl-1-butanol with urea in the presence of a base. The resulting product is purified through recrystallization to obtain pure 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea.
Applications De Recherche Scientifique
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea has been studied for its potential use in scientific research. It has been found to have a variety of applications, including as a tool for studying the role of urea transporters in the kidney and as a potential treatment for heart failure.
Propriétés
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-20-10-7-12(17)11-16-14(18)15-8-9-19-13-5-3-2-4-6-13/h2-6,12,17H,7-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDKJWYFCLRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NCCOC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2890465.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)

